molecular formula C13H11N3S B11488436 6-(Ethylsulfanyl)-2,4'-bipyridine-5-carbonitrile

6-(Ethylsulfanyl)-2,4'-bipyridine-5-carbonitrile

Cat. No.: B11488436
M. Wt: 241.31 g/mol
InChI Key: SZGXVORYENSYOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylsulfanyl)-[2,4’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of bipyridine derivatives, including 6-(ethylsulfanyl)-[2,4’-bipyridine]-5-carbonitrile, often involves large-scale coupling reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Ethylsulfanyl)-[2,4’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Ethylsulfanyl)-[2,4’-bipyridine]-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(ethylsulfanyl)-[2,4’-bipyridine]-5-carbonitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The bipyridine moiety provides a rigid framework that facilitates specific interactions with metal centers, enhancing the compound’s efficacy in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Ethylsulfanyl)-[2,4’-bipyridine]-5-carbonitrile is unique due to the presence of both the ethylsulfanyl and carbonitrile groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with metal ions and other molecules, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-ethylsulfanyl-6-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3S/c1-2-17-13-11(9-14)3-4-12(16-13)10-5-7-15-8-6-10/h3-8H,2H2,1H3

InChI Key

SZGXVORYENSYOW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=N1)C2=CC=NC=C2)C#N

Origin of Product

United States

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